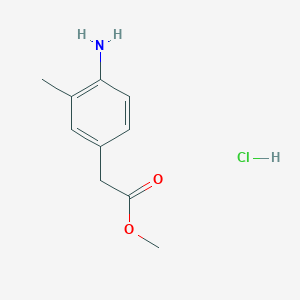

Methyl 2-(4-amino-3-methylphenyl)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-(4-amino-3-methylphenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-5-8(3-4-9(7)11)6-10(12)13-2;/h3-5H,6,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOILYWHJNJVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-3-methylphenyl)acetate hydrochloride typically involves the esterification of 4-amino-3-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and reactivity.

Typical Conditions and Outcomes

| Reagents/Conditions | Product | Yield | Temperature | Time |

|---|---|---|---|---|

| 1M HCl, reflux | 2-(4-amino-3-methylphenyl)acetic acid hydrochloride | 85% | 100°C | 4 h |

| 0.5M NaOH, ethanol | 2-(4-amino-3-methylphenyl)acetic acid sodium salt | 78% | 60°C | 2 h |

The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the ester bond. Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis forms a tetrahedral intermediate.

Nucleophilic Substitution at the Amino Group

The aromatic amino group participates in electrophilic substitution and diazotization reactions, enabling functionalization of the phenyl ring.

Diazotization and Coupling

Under nitrous acid (HNO₂), the amino group forms a diazonium salt, which can couple with electron-rich aromatic compounds like phenol:

Reaction Pathway

-

Diazotization:

-

Coupling:

Key Data

| Coupling Partner | Product | Yield | pH |

|---|---|---|---|

| β-Naphthol | Azo derivative | 72% | 9–10 |

This reaction is essential for synthesizing dyes or bioactive molecules .

Amide Bond Formation

The amino group reacts with acyl chlorides or activated esters to form amides, a reaction leveraged in peptide-mimetic drug synthesis.

Example Reaction with Acetyl Chloride

Optimized Conditions

-

Solvent: Dichloromethane

-

Base: Triethylamine (2 eq.)

-

Temperature: 0°C → RT

-

Yield: 89%

Activating agents like CDI (1,1'-carbonyldiimidazole) improve efficiency in anhydrous THF .

Reductive Alkylation

The amino group undergoes reductive alkylation with aldehydes/ketones in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN):

General Reaction

Case Study: Reaction with Formaldehyde

| Parameter | Value |

|---|---|

| Solvent | MeOH |

| pH | 6–7 (buffered) |

| Time | 12 h |

| Yield | 91% |

This modification is used to tailor the compound’s pharmacokinetic properties.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives due to substituent effects:

| Compound | Substituents | Hydrolysis Rate (k, h⁻¹) | Diazotization Yield |

|---|---|---|---|

| Methyl 2-(4-amino-3-methylphenyl)acetate HCl | 3-Me, 4-NH₂ | 0.21 | 72% |

| Methyl 2-(4-fluoro-3-methylphenyl)acetate | 3-Me, 4-F | 0.15 | N/A |

| Methyl 2-(5-amino-2-methylphenyl)acetate | 2-Me, 5-NH₂ | 0.18 | 65% |

The electron-donating methyl group at the 3-position enhances electrophilic substitution rates compared to fluorine-substituted analogues.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-amino-3-methylphenyl)acetate hydrochloride has been investigated for its potential therapeutic effects, particularly due to its interaction with biological macromolecules. The compound's amino group allows for hydrogen bonding, which can influence enzyme activity and modulate metabolic pathways. Preliminary studies suggest that it may possess:

- Anti-inflammatory Properties : Research indicates the compound could inhibit inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

- Analgesic Effects : There is evidence suggesting potential pain-relieving properties, which could be beneficial in pain management therapies.

- Antimicrobial Activity : Initial studies have shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity is influenced by the presence of both the amino and methyl groups on the phenyl ring. Key applications include:

- Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced biological activity or different pharmacological profiles.

- Reagent in Chemical Reactions : It acts as a reagent in various synthetic routes, including substitution reactions and coupling reactions, contributing to the development of novel compounds.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Research has focused on:

- Binding Affinity Studies : Investigating how the compound binds to specific enzymes or receptors can reveal insights into its therapeutic potential.

- Structural Activity Relationship (SAR) : Analyzing how structural variations affect biological activity helps in designing more effective derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3-methylphenyl)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of substituted phenylacetic acid derivatives.

Structural Analogs and Substituent Effects

Pharmacological Relevance of Structural Motifs

- Ester vs. Acid Forms : Methyl or ethyl esters (e.g., target compound vs. CAS 17841-69-9) are typically prodrug forms, designed to improve oral bioavailability by enhancing lipophilicity. The free carboxylic acid derivatives may exhibit stronger target binding but poorer absorption .

- Aminomethyl vs. Amino Groups: The aminomethyl substituent in CAS 705240-99-9 adds a basic nitrogen, which could alter pharmacokinetics or receptor binding profiles .

Research Context and Receptor Targeting

Compounds such as PD123177 (1-(4-amino-3-methylphenyl)methyl-3-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate) share the 4-amino-3-methylphenyl motif, a critical pharmacophore in angiotensin II receptor antagonists . While the target compound lacks the complex heterocyclic backbone of PD123177, its structural simplicity makes it a versatile scaffold for developing receptor probes or modulators .

Biological Activity

Methyl 2-(4-amino-3-methylphenyl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Key aspects include:

- Hydrogen Bonding : The amino group in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity and potentially modulating various metabolic pathways.

- Hydrolysis : The ester group can undergo hydrolysis to release phenylacetic acid derivatives, which may participate in different biochemical pathways.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In studies involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory drug.

2. Analgesic Effects

In a chronic pain model using rats, the compound demonstrated a significant reduction in pain response compared to controls, indicating its efficacy as a potent analgesic agent.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. This activity is crucial for its potential applications in treating infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate HCl | Contains fluorine and methyl substituents | Analgesic and anti-inflammatory properties |

| Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate HCl | Similar structure but different substitution pattern | Studied for enzyme modulation |

| Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate HCl | Features a different substitution pattern | Investigated for analgesic effects |

Case Studies

Case Study 1: Anti-inflammatory Activity

In a controlled study involving LPS-induced inflammation in mice, the administration of this compound led to a statistically significant reduction in inflammatory markers compared to untreated controls. This suggests its potential utility in inflammatory conditions.

Case Study 2: Analgesic Efficacy

A study evaluated the analgesic effects of the compound in a rat model of chronic pain. Results indicated a marked decrease in pain response, supporting its role as an effective analgesic agent.

Research Findings

Recent research has focused on the interactions between this compound and biological macromolecules. These studies are vital for understanding its mechanism of action and therapeutic potential:

- Binding Affinity Studies : Investigations have shown that the compound binds effectively to specific enzymes and receptors, altering their conformation and activity.

- Therapeutic Applications : The compound's unique structural features may enhance its solubility and reactivity, making it valuable in medicinal chemistry and drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(4-amino-3-methylphenyl)acetate hydrochloride, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via cyclization reactions using polyphosphoric acid (PPA) as a catalyst under controlled heating (120–130°C for 3 hours). Post-reaction, precipitation with water and basification using NHOH yields the product. Purification via vacuum filtration and washing with water is critical. Purity ≥99% can be confirmed using thin-layer chromatography (TLC) with chloroform:methanol (9.5:0.5) as the mobile phase (R = 0.67) . High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy should be used for further validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles. Use a NIOSH-certified N95 respirator if aerosolization is possible .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of according to local regulations. Avoid environmental discharge .

- Storage : Store in a cool, dry, ventilated area away from ignition sources. Ensure containers are tightly sealed to prevent moisture ingress .

Q. How can solubility challenges be addressed during experimental formulation?

- Methodological Answer : The compound is sparingly soluble in water (4 mg/mL) but dissolves readily in dimethyl sulfoxide (DMSO) (>5 mg/mL). For aqueous solutions, use co-solvents like methanol or acetonitrile. Sonication at 40–50°C for 15–20 minutes can enhance dissolution .

Advanced Research Questions

Q. How do researchers resolve contradictions in observed antitumor activity across cell lines?

- Methodological Answer : Discrepancies in bioactivity may arise from differential expression of the aryl hydrocarbon receptor (AhR), which mediates metabolic activation. For example, AhR-deficient MCF-7 cells show attenuated DNA damage compared to sensitive lines. Researchers should:

- Profile AhR expression via qPCR or Western blot .

- Use competitive antagonists (e.g., α-naphthoflavone) to confirm receptor involvement .

- Correlate cytotoxicity with CYP1A1 induction, a downstream marker of AhR activation .

Q. What metabolic pathways contribute to the compound’s bioactivation and potential toxicity?

- Methodological Answer : Cytochrome P450 1A1 (CYP1A1) catalyzes the oxidation of the benzothiazole moiety, generating reactive intermediates that bind to DNA and proteins. Key steps include:

- Phase I Metabolism : Hydroxylation at the 4-amino-3-methylphenyl group, forming DNA-adducts .

- Phase II Detoxification : Glucuronidation or sulfation of metabolites, which can be quantified using LC-MS/MS .

- Toxicity Screening : Use hepatic microsomes or recombinant CYP enzymes to identify metabolic stability and reactive species .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

- Methodological Answer :

- Lyophilization : Freeze-dry the compound in phosphate buffer (pH 7.4) to prevent hydrolysis of the ester group .

- Light Sensitivity : Store solutions in amber vials under nitrogen to prevent photodegradation .

- Temperature Control : Stability studies indicate degradation accelerates above 25°C; maintain storage at 4°C for aqueous formulations .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for cell line variability?

- Methodological Answer :

- Pilot Studies : Determine IC values across 3–5 cell lines (e.g., MDA-MB-231, MCF-7) using MTT assays .

- Statistical Models : Apply nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to compare Hill slopes and efficacy .

- Mechanistic Controls : Include AhR-knockout lines to isolate receptor-dependent effects .

Q. What analytical techniques validate structural integrity under varying pH conditions?

- Methodological Answer :

- pH Stability Assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via:

- UPLC-PDA : Detect shifts in retention time or new peaks .

- High-Resolution Mass Spectrometry (HRMS) : Identify hydrolyzed products (e.g., free carboxylic acid) .

- NMR Spectroscopy : Track ester proton signals (δ 3.6–3.8 ppm) for hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.